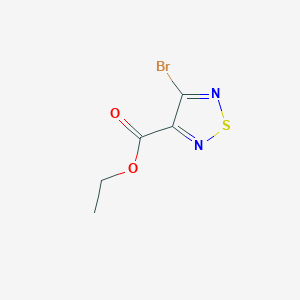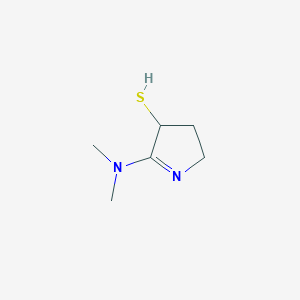
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a dimethylamino group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylamine derivative with a suitable thiol precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced thiol derivatives.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol involves its interaction with molecular targets through its reactive thiol and dimethylamino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Dimethylaniline: An aromatic amine with dimethylamino substitution.
Uniqueness
5-(Dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol is unique due to the presence of both a thiol and a dimethylamino group on a pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H12N2S |
|---|---|
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
5-(dimethylamino)-3,4-dihydro-2H-pyrrole-4-thiol |
InChI |
InChI=1S/C6H12N2S/c1-8(2)6-5(9)3-4-7-6/h5,9H,3-4H2,1-2H3 |
Clé InChI |
DAUGBXMGOOILFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NCCC1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


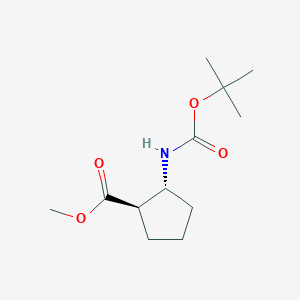

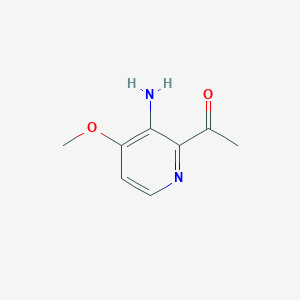
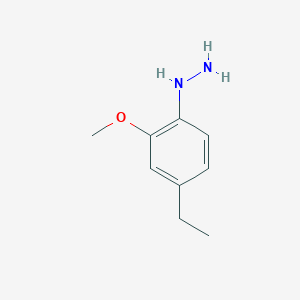
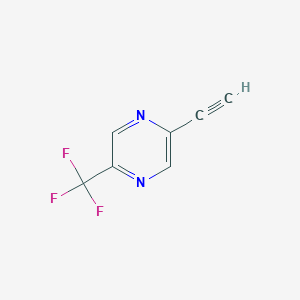
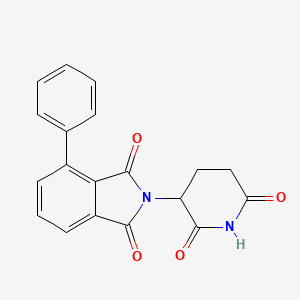

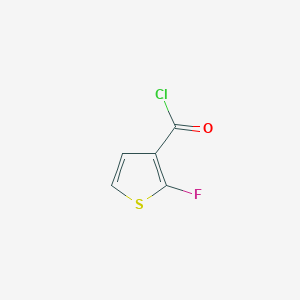
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)


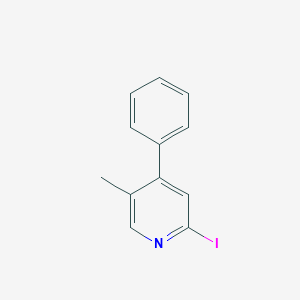
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
